Compound Description: This compound serves as a key building block in pharmaceutical and agrochemical industries, similar to (6-Chloroquinolin-4-yl)boronic acid. It is frequently employed in Suzuki coupling reactions to create new carbon-carbon bonds. []
Relevance: This compound shares a structural resemblance to (6-Chloroquinolin-4-yl)boronic acid. Both compounds are arylboronic acids, featuring a boronic acid moiety (-B(OH)2) directly bonded to an aromatic ring. The difference lies in their aromatic core: (6-Chloroquinolin-4-yl)boronic acid contains a chloroquinoline ring, while 2-Chloro-5-(trifluoromethyl)pyridine-4-ylboronic acid possesses a chloropyridine ring with a trifluoromethyl substituent. []
Phenanthren-9-yl Boronic Acid
Compound Description: This compound, alongside 6-hydroxynaphthalen-2-yl boronic acid, exhibits cytotoxic properties at sub-micromolar concentrations, particularly against triple-negative breast cancer (4T1) cells in culture. This suggests potential anticancer properties. []
Relevance: While not directly sharing the quinoline core, Phenanthren-9-yl boronic acid belongs to the arylboronic acid class, just like (6-Chloroquinolin-4-yl)boronic acid. This shared class emphasizes the significance of boronic acid derivatives in medicinal chemistry, particularly in anticancer research. []
6-Hydroxynaphthalen-2-yl Boronic Acid
Compound Description: Similar to Phenanthren-9-yl boronic acid, this compound demonstrates cytotoxic activity against triple-negative breast cancer (4T1) cells in culture at sub-micromolar concentrations. This finding highlights its potential as an anticancer agent. []
Relevance: Although lacking the quinoline core, 6-Hydroxynaphthalen-2-yl boronic acid is categorized as an arylboronic acid, like (6-Chloroquinolin-4-yl)boronic acid. This commonality emphasizes the importance of exploring boronic acid derivatives in drug discovery, especially for cancer treatment. []
Relevance: SB02055 shares a core structure with (6-Chloroquinolin-4-yl)boronic acid, both featuring a quinoline ring. Notably, SB02055 replaces the chlorine atom in (6-Chloroquinolin-4-yl)boronic acid with a more complex substituent incorporating piperazine and pyrrolidine rings, linked via a propoxy and glycyl chain. This modification aims to enhance FAP binding affinity. []
Compound Description: This novel (R)-pyrrolidin-2-yl-boronic acid-based ligand is designed for targeting FAP. When radiolabeled with Gallium-68, it forms [68Ga]Ga-SB04028, demonstrating superior tumor uptake in preclinical studies compared to similar tracers, marking it promising for cancer imaging. []
Relevance: SB04028 shares a core quinoline structure with (6-Chloroquinolin-4-yl)boronic acid but with a more elaborate substituent replacing the chlorine atom. This substituent encompasses piperazine and pyrrolidine rings connected through a propoxy and D-alanyl chain, aiming for improved FAP binding. Compared to SB02055, SB04028 features D-alanine instead of glycine, contributing to enhanced tumor uptake. []
Compound Description: This pharmacophore emerges as a promising candidate for designing FAP-targeted radiopharmaceuticals. []
Relevance: Similar to (6-Chloroquinolin-4-yl)boronic acid, this compound possesses a quinoline ring as a central structural feature. This shared motif suggests that the quinoline ring may play a crucial role in the binding affinity of these compounds to FAP. []
Compound Description: This group of heterocyclic compounds are synthesized and characterized as potential antibacterial agents. They display broad-spectrum activity against both Gram-positive and Gram-negative bacteria in vitro. []
Relevance: These derivatives are directly related to (6-Chloroquinolin-4-yl)boronic acid as they contain the 6-chloroquinolin-4-yl moiety within their structure. The presence of this shared moiety suggests that these derivatives might exhibit similar biological activities or interact with similar biological targets as the parent compound. []
7-chloro-N-methylquinolin-4-amine derivatives
Compound Description: A series of 184 molecules of 7-chloro-N-methylquinolin-4-amine derivatives were evaluated for binding affinity to the active site of ACE2, the host cellular receptor for SARS-CoV-2. []
Relevance: These derivatives are structurally analogous to (6-Chloroquinolin-4-yl)boronic acid, sharing the 7-chloroquinolin-4-yl core. The variations in these derivatives primarily involve modifications to the substituent at the 4-amino position. This study highlights the potential of modifying the 6-chloroquinolin-4-yl scaffold for developing antiviral agents, particularly against coronaviruses. []
Compound Description: This series of derivatives was computationally designed and evaluated for their binding affinity to the active site of ACE2, aiming to identify potential lead compounds for COVID-19 treatment. []
Relevance: This series of compounds bears a close structural resemblance to (6-Chloroquinolin-4-yl)boronic acid, sharing the 7-chloroquinolin-4-yl core. The presence of two 7-chloroquinolin-4-yl units linked by a pentanoic acid chain with varying substituents at the nitrogen atoms represents a significant structural modification compared to the parent compound. []
(2-Benzyloxy-pyrimidin-5-yl)boronic acid
Compound Description: This molecule underwent theoretical studies using Hartree-Fock (HF) and Density Functional Theory (DFT) to characterize its ground state geometrical energy, dipole moment, polarizability, and hyperpolarizability. These parameters provide valuable insights into its electronic structure and potential applications in materials science. []
Relevance: (2-Benzyloxy-pyrimidin-5-yl)boronic acid belongs to the arylboronic acid class like (6-Chloroquinolin-4-yl)boronic acid. Both compounds share the boronic acid moiety (-B(OH)2) directly attached to an aromatic ring, which is a key structural feature in determining their reactivity and potential applications. []
[(7-chloroquinolin-4-yl)amino]acetophenones
Compound Description: These compounds, along with their copper(II) complexes, were synthesized and characterized for their potential as antimalarial agents. They were tested for their inhibitory activity against in vitro growth of Plasmodium falciparum, inhibition of hemozoin formation, and inhibitory activity against recombinant falcipain-2. []
Relevance: These compounds are structurally related to (6-Chloroquinolin-4-yl)boronic acid through the presence of the 7-chloroquinolin-4-yl moiety. The variations involve the introduction of an aminoacetophenone group at the 4-position of the quinoline ring. This study highlights the potential of modifying the 6-chloroquinolin-4-yl scaffold for developing antimalarial drugs. []
Overview
(6-Chloroquinolin-4-yl)boronic acid is a boronic acid derivative of chloroquinoline, which is a significant compound in medicinal chemistry. This compound features a quinoline core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases. The presence of the boronic acid functional group enhances its utility in organic synthesis and medicinal applications, particularly in the context of drug design and development.
Source
The compound can be synthesized through various methods, primarily involving palladium-catalyzed borylation reactions. These methods utilize readily available borylating agents such as bis(pinacolato)diboron, allowing for efficient incorporation of the boronic acid functionality into the quinoline structure. The synthesis and application of (6-Chloroquinolin-4-yl)boronic acid have been explored in recent studies focusing on developing new therapeutic agents, particularly inhibitors of specific kinases involved in disease processes.
Classification
(6-Chloroquinolin-4-yl)boronic acid belongs to the class of organoboron compounds, specifically arylboronic acids. These compounds are characterized by the presence of a boron atom bonded to an aryl group and are widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki reaction.
Synthesis Analysis
Methods
The synthesis of (6-Chloroquinolin-4-yl)boronic acid typically involves a two-step process:
Borylation Reaction: The initial step involves the palladium-catalyzed borylation of chloroquinoline derivatives using bis(pinacolato)diboron. This reaction introduces a boron atom at the C-4 position of the quinoline ring.
Hydrolysis: The resulting borylated intermediate can be hydrolyzed to yield the corresponding boronic acid.
Technical Details
Palladium catalysts such as Pd(OAc)₂ or Pd(dba)₂ are commonly used in these reactions, often in conjunction with phosphine ligands to enhance reactivity. Reaction conditions typically involve mild temperatures and can be optimized for yield and selectivity by adjusting factors such as temperature, solvent, and concentration of reagents.
Molecular Structure Analysis
Structure
The molecular structure of (6-Chloroquinolin-4-yl)boronic acid features:
A quinoline backbone consisting of a fused benzene and pyridine ring.
A chlorine substituent at the 6-position.
A boronic acid group (-B(OH)₂) at the 4-position.
The structural formula can be represented as follows:
C9H8ClBO2
Data
Key data points include:
Molecular Weight: 197.43 g/mol
Melting Point: Not extensively documented but typically falls within a range consistent with similar compounds.
Chemical Reactions Analysis
Reactions
(6-Chloroquinolin-4-yl)boronic acid participates in various chemical reactions, notably:
Suzuki Coupling: It can undergo Suzuki cross-coupling reactions with aryl halides to form biaryl compounds, which are important intermediates in drug synthesis.
Functionalization: The boron atom can be transformed into other functional groups through hydrolysis or transmetalation processes.
Technical Details
In Suzuki reactions, (6-Chloroquinolin-4-yl)boronic acid acts as a nucleophile that reacts with an electrophilic aryl halide in the presence of a palladium catalyst and base. This method allows for the construction of complex molecular architectures that are valuable in pharmaceutical chemistry.
Mechanism of Action
Process
The mechanism by which (6-Chloroquinolin-4-yl)boronic acid exerts its biological effects is primarily linked to its ability to inhibit specific enzymes or pathways involved in disease processes. For instance:
Kinase Inhibition: As part of ongoing research, this compound has been identified as a potential inhibitor of homeodomain-interacting protein kinase 2 (HIPK2), which plays a role in various signaling pathways related to cancer and fibrosis.
Pharmacological Activity: The introduction of the boronic acid moiety enhances binding affinity to target proteins, facilitating its role as an effective pharmacophore.
Data
Research indicates that derivatives containing (6-Chloroquinolin-4-yl)boronic acid show promising activity against specific targets, making them candidates for further pharmacological development.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white solid.
Solubility: Generally soluble in polar solvents such as methanol and ethanol but may have limited solubility in non-polar solvents.
Chemical Properties
Reactivity: The boronic acid group is reactive towards alcohols and amines, allowing for further functionalization.
Stability: Stable under ambient conditions but may decompose under extreme pH or temperature conditions.
Relevant analyses indicate that (6-Chloroquinolin-4-yl)boronic acid exhibits typical properties associated with organoboron compounds, making it suitable for various synthetic applications.
Applications
Scientific Uses
(6-Chloroquinolin-4-yl)boronic acid has several applications in scientific research:
Drug Development: It serves as an important intermediate for synthesizing potential therapeutic agents targeting kinases involved in cancer and other diseases.
Chemical Probes: The compound is utilized in creating chemical probes for studying biological pathways and mechanisms.
Synthetic Chemistry: Its role as a building block in organic synthesis facilitates the construction of complex molecules through cross-coupling reactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.